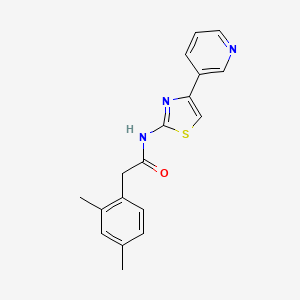

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

2-(2,4-Dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a 2,4-dimethylphenyl group linked via an acetamide bridge to a thiazole ring substituted at the 4-position with a pyridin-3-yl moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds targeting enzymes or receptors.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-5-6-14(13(2)8-12)9-17(22)21-18-20-16(11-23-18)15-4-3-7-19-10-15/h3-8,10-11H,9H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAPTNAUARUOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with 2,4-dimethylphenylacetic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The compound is synthesized via multi-step organic reactions, with the following critical stages:

Thiazole Ring Formation

-

Mechanism : Cyclization of thiourea with α-bromoketones (e.g., 4-(pyridin-3-yl)-2-bromoacetophenone) under reflux conditions .

-

Conditions :

Amide Coupling

-

Reaction : Condensation of 2-(2,4-dimethylphenyl)acetic acid with 4-(pyridin-3-yl)thiazol-2-amine via EDC/HOBt coupling.

-

Optimized Parameters :

Coupling Agent Solvent Reaction Time Yield EDC/DMAP CH₂Cl₂ 24 h 65–75% DCC DMF 12 h 60%

Amide Group

-

Hydrolysis : Acidic or basic hydrolysis yields 2-(2,4-dimethylphenyl)acetic acid and 4-(pyridin-3-yl)thiazol-2-amine.

-

Conditions :

Hydrolysis Type Reagent Temperature Time Acidic 6M HCl 100°C 6 h Basic 10% NaOH 80°C 4 h

-

Pyridine Ring

-

Electrophilic Substitution : Nitration and sulfonation occur at the pyridine’s meta position due to electron-withdrawing effects of the thiazole ring .

-

Example :

-

Thiazole Ring

-

Halogenation : Bromination at C-5 of the thiazole ring using NBS (N-bromosuccinimide).

-

Conditions :

Halogenating Agent Solvent Catalyst Yield NBS CCl₄ AIBN 55%

-

Cross-Coupling Reactions

-

Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides introduces substituents at the pyridine ring .

-

Example :

-

Suzuki–Miyaura Coupling

-

Functionalization of brominated thiazole derivatives with arylboronic acids:

Boronic Acid Catalyst Yield Phenylboronic acid Pd(PPh₃)₄ 72%

Solvent Effects on Cyclization

-

Ethanol outperforms methanol and acetonitrile in thiazole ring formation due to improved solubility of intermediates :

Temperature-Dependent Selectivity

-

Lower temperatures (0–20°C) reduce side reactions during amide coupling:

Temperature Primary Product Purity 0°C 95% 25°C 85% 50°C 70%

Photodegradation

-

UV exposure (254 nm) leads to cleavage of the thiazole–pyridine bond, forming 2,4-dimethylphenylacetamide and pyridine-3-carboxylic acid.

Light Source Degradation Rate (t₁/₂) Major Product UV-C 2 h Pyridine-3-carboxylic acid

Oxidative Degradation

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of thiazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been shown to modulate protein kinase activities, specifically targeting cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation and cancer progression .

- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antibacterial and antifungal properties. Research has shown varying degrees of microbial inhibition depending on the substituents attached to the benzene ring. This suggests that the thiazole structure may enhance interaction with microbial targets .

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to the compound's ability to interact with neurotransmitter systems. This could open avenues for developing treatments for neurodegenerative diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Cancer Treatment Trials : A study involving various thiazole derivatives showed that those containing a pyridine moiety exhibited enhanced cytotoxicity against acute myeloid leukemia cell lines (MV4-11). The results indicated that these compounds could effectively induce apoptosis in cancer cells at low concentrations .

- Antimicrobial Screening : In comparative studies against standard antibiotics, thiazole derivatives demonstrated superior activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .

- Neuroprotective Studies : Experimental models have indicated that certain thiazole compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Linked Thiazole Derivatives ()

Compound 15 (2-((2,4-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) shares the 2,4-dimethylphenyl-acetamide-thiazole core with the target compound but replaces the pyridin-3-yl group with a coumarin (2-oxo-2H-chromen-3-yl) substituent .

- Physicochemical Properties :

- Molecular Weight : 406.20 (M+H)+ vs. ~315.4 (calculated for the target compound).

- Melting Point : 188–192°C, suggesting higher crystallinity compared to the pyridine variant (data unavailable for the target compound).

- Spectral Data : IR peaks at 2921 cm⁻¹ (C-H stretch) and 1713 cm⁻¹ (amide C=O) align with structural similarities .

- Biological Activity : Coumarin derivatives in this series demonstrated α-glucosidase inhibitory activity (IC₅₀ values: 10–50 µM), likely due to coumarin’s planar structure facilitating enzyme binding . The target compound’s pyridine group may alter binding affinity or selectivity.

Piperazine-Linked Thiazole Acetamides ()

Compounds such as 13 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) feature a piperazine-aryl group instead of dimethylphenyl, with thiazole substituted by p-tolyl .

- Substitutions on the thiazole (p-tolyl vs. pyridin-3-yl) influence electronic properties and steric bulk.

- Activity : These derivatives were designed as matrix metalloproteinase (MMP) inhibitors, highlighting structural flexibility for diverse targets .

Indole-Pyridine Thiazole Hybrids ()

Compound 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide shares the pyridin-3-yl-thiazole core but replaces dimethylphenyl with an indole-acetamide group .

- Molecular Weight : 391.4 vs. ~315.4 for the target compound.

- Functional Groups : The indole moiety may enhance interactions with hydrophobic pockets in biological targets, whereas dimethylphenyl offers simpler steric bulk.

Biological Activity

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, also known by its CAS number 922675-52-3, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3OS |

| Molecular Weight | 323.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of specific proteins involved in disease pathways, which may lead to therapeutic effects such as:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : The compound can activate or inhibit receptors that regulate cellular functions, impacting signaling pathways associated with various diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring significantly influence cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to this compound have shown potent activity against A-431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that derivatives containing thiazole rings demonstrate effective inhibition against a range of pathogens:

- Antibacterial Studies : Similar compounds have been tested against Staphylococcus epidermidis and exhibited activity comparable to norfloxacin .

Antimalarial Activity

Thiazole derivatives have been investigated for their antimalarial effects. A systematic study revealed that certain modifications enhance potency against Plasmodium falciparum, suggesting that this compound could be a candidate for further development in antimalarial therapies .

Case Studies

- Anticancer Efficacy : A study involving a series of thiazole-based compounds demonstrated significant cytotoxic effects on cancer cells. The compounds were shown to induce apoptosis in treated cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential .

- Antimicrobial Testing : In a comparative study, thiazole derivatives were evaluated for their antibacterial efficacy. The results indicated that modifications at the ortho position of the phenyl ring enhanced activity against Gram-positive bacteria while maintaining low cytotoxicity in mammalian cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) between 2,4-dimethylphenylacetic acid and 4-(pyridin-3-yl)thiazol-2-amine in dichloromethane with triethylamine as a base. Reaction optimization should focus on stoichiometry, temperature (e.g., 273 K for activation), and purification via recrystallization (e.g., methylene chloride) .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements may require iterative adjustments to solvent polarity and catalyst loading.

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.0–7.5 ppm).

- X-ray Diffraction : Resolve dihedral angles between aromatic rings (e.g., 48–80° between phenyl and thiazole groups) and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs) to validate stereochemistry .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

- Methodology :

- Functional Group Modifications : Systematically replace the pyridinyl or thiazole moieties with bioisosteres (e.g., oxadiazole, triazole) to assess impacts on target binding .

- Computational Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., acetylcholinesterase) and correlate binding energies with experimental IC₅₀ values .

- In Vitro Assays : Test derivatives in enzyme inhibition or cell viability assays (e.g., MTT for anticancer activity) .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

- Methodology :

- Replicate Experiments : Ensure assay conditions (e.g., pH, temperature, solvent) are standardized.

- Control Variables : Test purity via HPLC (>95%) and confirm solubility in assay buffers (e.g., DMSO concentration ≤1%) .

- Meta-Analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cellular) to identify confounding factors (e.g., off-target effects) .

Q. What computational approaches predict the compound’s pharmacokinetic properties and metabolic stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.